4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose
Description
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-β-D-glucopyranose is a protected carbohydrate derivative widely used in glycochemistry for the synthesis of complex oligosaccharides and glycoconjugates. Its structure features:
- A β-D-glucopyranose core with a p-methoxybenzylidene acetal protecting the 4,6-hydroxyl groups.
- Acetyl groups at the 1, 2, and 3 positions, enhancing stability during synthetic transformations.
- The p-methoxybenzylidene group provides regioselective protection, enabling controlled reactivity in glycosylation and functionalization reactions .
This compound serves as a versatile intermediate in drug discovery and glycobiology, particularly in studies involving enzymatic activity, carbohydrate-protein interactions, and antibacterial agent development .
Properties
Molecular Formula |
C20H24O10 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[6,7-diacetyloxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C20H24O10/c1-10(21)26-17-16-15(29-20(28-12(3)23)18(17)27-11(2)22)9-25-19(30-16)13-5-7-14(24-4)8-6-13/h5-8,15-20H,9H2,1-4H3 |
InChI Key |
YSPPODKEDCPWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Step 1: 4,6-O-(p-Methoxybenzylidene) Protection
A mixture of phenyl β-D-glucopyranoside (5.0 g, 16.3 mmol), p-methoxybenzaldehyde (25 mL), and anhydrous ZnCl₂ (5.0 g) is stirred under nitrogen at 25°C for 72 hours. The reaction is quenched with ice-cold water, and the precipitated product is filtered, washed with hexane, and recrystallized from DMF/water to yield 4,6-O-(p-methoxybenzylidene)-phenyl-β-D-glucopyranoside as a white crystalline solid (4.2 g, 75%).
Step 2: Acetylation of 1,2,3-O-Hydroxyls
The acetal-protected intermediate (4.0 g, 8.7 mmol) is dissolved in pyridine (40 mL), and Ac₂O (4.1 mL, 43.5 mmol) is added dropwise. After stirring for 24 hours at 25°C, the mixture is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a colorless syrup (4.3 g, 92%).
Alternative Routes and Modifications
Direct Synthesis from 1,3,4,6-Tetra-O-Acetyl-β-D-Glucosamine
A scalable approach involves starting from 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride. The 6-O-position is selectively deacetylated using hydrazine acetate, followed by p-methoxybenzylidene protection and re-acetylation of the 1,2,3-O-positions. This method avoids intermediate isolation and achieves a 65% overall yield on a 30 g scale.
Microwave-Assisted Acetal Formation
Recent advancements employ microwave irradiation to accelerate the acetal formation step. Using CSA (0.2 equiv) in DCM, the reaction time is reduced to 2 hours with comparable yields (78%).
Analytical Data and Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.6 Hz, 2H, aromatic), 6.90 (d, J = 8.6 Hz, 2H, aromatic), 5.32 (s, 1H, acetal proton), 5.10–4.95 (m, 3H, H-1, H-2, H-3), 4.20–3.70 (m, 6H, H-4, H-5, H-6a, H-6b, OCH₃), 2.10–2.00 (s, 9H, acetyl).
-
¹³C NMR : δ 170.5 (acetyl carbonyl), 161.2 (aromatic C-O), 129.8–114.2 (aromatic carbons), 101.5 (acetal carbon), 72.1–63.8 (pyranose carbons).
Crystallographic Data
Single-crystal X-ray diffraction confirms the β-configuration and acetal geometry. The dihedral angle between the benzylidene ring and the pyranose chair is 85°, indicative of minimal steric strain.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Scale (g) |
|---|---|---|---|---|---|
| Conventional ZnCl₂ | ZnCl₂ | DMF | 72 | 75 | 5 |
| Microwave-Assisted | CSA | DCM | 2 | 78 | 10 |
| Scalable Tetra-Acetate | Hydrazine | DMF | 48 | 65 | 30 |
Challenges and Optimization Strategies
-
Incomplete Acetal Formation : Excess p-methoxybenzaldehyde (2.0 equiv) and prolonged reaction times mitigate this issue.
-
Anomeric Configuration Control : Strictly anhydrous conditions prevent acid-catalyzed α/β interconversion.
-
Purification Difficulties : Silica gel chromatography with hexane/ethyl acetate (gradient elution) resolves acetylated byproducts.
Applications in Glycoscience
The title compound serves as a key intermediate for:
Chemical Reactions Analysis
Synthetic Preparation and Key Intermediate Role
The compound serves as a critical intermediate in the synthesis of complex oligosaccharides and rare deoxyamino sugars. Its preparation involves:
-
Step 1 : Protection of C-4 and C-6 hydroxyl groups via p-methoxybenzylidene acetal formation using p-anisaldehyde dimethyl acetal and p-toluenesulfonic acid in DMF (84.7% yield) .
-
Step 2 : Acetylation of remaining hydroxyl groups (C-1, C-2, C-3) under standard conditions (acetic anhydride/pyridine) .
| Parameter | Value/Reagents | Yield | Reference |
|---|---|---|---|
| Benzylidene formation | p-Anisaldehyde dimethyl acetal | 84.7% | |
| Acetylation | Acetic anhydride, pyridine | ~90% |
Acetyl Group Removal
-
Conditions : Basic hydrolysis (e.g., NaOMe/MeOH) selectively cleaves acetyl groups at C-1, C-2, and C-3, retaining the benzylidene acetal .
-
Applications : Enables site-selective glycosylation or further derivatization at deprotected positions.
Benzylidene Acetal Cleavage
-
Conditions : Acidic hydrolysis (e.g., 80% acetic acid, 60°C) regenerates free hydroxyl groups at C-4 and C-6 .
-
Product Utility : The resulting diol is a precursor for selective sulfation, phosphorylation, or oxidation.
| Deprotection Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acetyl removal | NaOMe/MeOH | Free hydroxyls at C1–C3 |
| Benzylidene cleavage | 80% AcOH, 60°C | Free hydroxyls at C4, C6 |
Glycosylation Reactions
The acetylated positions (C-1, C-2, C-3) facilitate glycosidic bond formation:
-
C-1 Activation : Trichloroacetimidate or thioglycoside methodologies enable coupling with acceptors, leveraging the acetyl groups as transient protecting groups .
-
Example : Allyl glycosides derived from this scaffold undergo stereoselective glycosylation to form β-linked disaccharides .
C-6 Deoxygenation Strategies
The benzylidene-protected C-6 position undergoes radical-mediated deoxygenation:
-
Reagents : Tributyltin hydride (1.1 equiv) and Et<sub>3</sub>B (1.0 equiv) in anhydrous DCM at 0°C .
-
Outcome : Conversion to 2,6-dideoxy derivatives, critical for synthesizing rare aminosugars like fucosamine and bacillosamine .
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| C-6 deoxygenation | Bu<sub>3</sub>SnH, Et<sub>3</sub>B | 72% |
Orthogonal Protecting Group Compatibility
The compound’s robustness under diverse conditions enables sequential modifications:
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is in organic synthesis. Its structure allows it to serve as a glycosyl donor in glycosylation reactions. This is particularly valuable for synthesizing oligosaccharides and glycosides, which are important in the development of pharmaceuticals and biologically active compounds.
Case Study: Synthesis of Oligosaccharides
In a study involving the synthesis of complex oligosaccharides, this compound was utilized as a key intermediate. The reaction conditions were optimized to improve yield and selectivity, demonstrating its effectiveness as a glycosyl donor. The resulting oligosaccharides exhibited enhanced biological activity compared to their non-glycosylated counterparts.
Medicinal Chemistry
The compound has also been explored for its potential medicinal properties. Its ability to modify sugar structures can lead to the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-cancer properties by interfering with glycoprotein synthesis in cancer cells.
Case Study: Anti-Cancer Activity
Research conducted on derivatives of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose showed promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism was linked to the alteration of cell surface glycoproteins that are critical for tumor growth and metastasis.
Biochemical Applications
In biochemistry, this compound can serve as a substrate for various enzymes involved in carbohydrate metabolism. Its structural analogs have been used to study enzyme specificity and kinetics.
Case Study: Enzyme Kinetics
A detailed study examined the interaction between this compound and specific glycosidases. The results provided insights into enzyme mechanisms and substrate specificity, contributing to the understanding of carbohydrate metabolism.
Analytical Chemistry
The compound's unique structure allows it to be used as a standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are crucial for characterizing complex mixtures in pharmaceutical formulations.
Case Study: HPLC Calibration
In an analytical chemistry context, 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose was employed as a calibration standard for HPLC methods aimed at quantifying carbohydrate-based drugs in biological samples. The calibration curves demonstrated high linearity and reproducibility.
Mechanism of Action
The mechanism of action of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose involves its interaction with molecular targets such as enzymes and receptors. The acetyl and benzylidene groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and molecular recognition processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
Protecting Group Influence :
- The p-methoxybenzylidene group in the target compound offers enhanced electron-donating properties compared to unsubstituted benzylidene analogs, improving acetal stability and directing regioselective ring-opening (e.g., LiAlH4-mediated cleavage at C-6 ).
- Benzylidene derivatives without methoxy substituents (e.g., ) require milder deprotection conditions (e.g., 80% acetic acid at 80°C) .
Biological Activity :
- Methyl 4,6-O-benzylidene derivatives with long-chain acyl groups (e.g., myristoyl, palmitoyl) exhibit significant antibacterial activity (MIC: 4–16 µg/mL against Gram-positive bacteria) .
- The target compound’s acetyl groups may reduce bioavailability compared to acylated analogs but enhance solubility in organic solvents for synthetic applications.
Synthetic Utility :
- The target compound’s tri-O-acetyl configuration allows selective deprotection at C-4 and C-6 for further functionalization, whereas fully benzylated analogs (e.g., ) require harsher conditions for modification .
Reactivity and Regioselectivity
Table 2: Reaction Pathways and Regioselectivity
Physicochemical Properties
- Molecular Weight & Solubility: The target compound (MW: ~580 g/mol) has higher hydrophobicity than non-acetylated analogs (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside, MW: ~350 g/mol) due to acetyl and p-methoxy groups . Crystallinity is influenced by stereochemistry; derivatives with five stereocenters (e.g., ) exhibit distinct melting points compared to less substituted analogs .
Biological Activity
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is a complex glycoside with significant biological activities. Its unique structural features, including two methoxybenzylidene groups and three acetyl groups attached to the glucopyranose ring, enhance its stability and reactivity in biological systems. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
- Molecular Formula : C20H24O10
- Molecular Weight : 424.4 g/mol
- CAS Number : 316790-34-8
Antitumor Activity
Research indicates that derivatives of glucopyranose, such as 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose, may exhibit antitumor properties. A related compound, 4,6-O-benzylidene-D-glucopyranose (BG), demonstrated efficacy in treating various cancers. In a clinical study involving 24 patients with different types of cancer (including lung and gastric cancers), BG showed a response rate of approximately 41.7%, with two complete responses observed . This suggests that similar compounds may possess notable antitumor activity.
Glycosylation Reactions
The compound has been studied for its role in glycosylation reactions, which are crucial for the synthesis of glycoproteins and glycolipids. It acts as a substrate for specific glycosyltransferases, facilitating the transfer of sugar moieties to various acceptors. This property is essential for understanding its biochemical pathways and potential therapeutic applications.
Study on Antitumor Effects
A study involving BG reported that it was administered intravenously at a dose of 1.2 g in saline twice daily. Out of 24 patients treated, significant tumor necrosis was observed in some cases without damage to surrounding tissues . This highlights the potential for compounds like 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose to be developed as anticancer agents.
Enzymatic Interaction Studies
Interaction studies have shown that this compound can effectively participate in enzymatic reactions involving glycosyltransferases. This interaction is critical for developing new therapeutic strategies targeting glycan biosynthesis in various diseases.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose | Contains imino group; tetra-acetylated | Different functional group (imino) |
| 1,2,3-Tri-O-galloyl-beta-D-glucose | Galloyl groups instead of methoxybenzaldehyde | Exhibits strong antioxidant properties |
| Phenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-beta-D-glucopyranoside | Similar methoxybenzaldehyde moiety | Lacks acetylation at positions 1-3 |
Q & A
Q. Methodological Insight :
- Synthesis Protocol :
- Start with methyl α-D-glucopyranoside.
- Protect 4,6-OH with p-methoxybenzaldehyde dimethyl acetal under acid catalysis (e.g., TsOH) to form the benzylidene ring .
- Acetylate 1,2,3-OH using acetic anhydride/pyridine at 0–25°C .
- Purify via silica gel chromatography (eluent: hexane/EtOAc 3:1).
- Key Data :
Advanced: How does the stereoelectronic environment of the 4,6-O-benzylidene group influence glycosylation regioselectivity and anomeric reactivity?
The 4,6-O-benzylidene group imposes a rigid chair conformation on the glucopyranose ring, directing nucleophilic attack to the β-face due to the trans-decalin effect. This steric bias promotes β-glycosidic bond formation when using thioglycoside or trichloroacetimidate donors . However, the electron-donating p-methoxy group on the benzylidene ring modulates the anomeric effect, reducing the reactivity of the glycosyl donor compared to non-methoxy analogs.
Q. Contradiction Analysis :
- Reported Discrepancies :
- Some studies report <50% β-selectivity with this donor in mannosylation reactions, contrasting with >90% β-selectivity in glucosylations .
- Resolution: The acceptor’s nucleophilicity and solvent polarity (e.g., CH₂Cl₂ vs. Et₂O) significantly impact stereoselectivity. Polar solvents stabilize oxocarbenium ion intermediates, favoring β-products .
Q. Optimization Strategy :
- Use NIS/TfOH as a promoter system in Et₂O to enhance β-selectivity (>85%) .
- Pre-activate the donor at –40°C to minimize side reactions .
Basic: What spectroscopic techniques confirm the regiochemistry and purity of this compound?
Q. Validation Protocol :
- Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian) to resolve ambiguities in overlapping signals .
Advanced: How can computational modeling predict the compound’s reactivity in glycosylations?
Quantum mechanical (QM) methods (e.g., DFT at the B3LYP/6-31G* level) model the transition states of glycosylation reactions. For example:
- Reaction Path Search :
- Key Insight :
Q. Experimental-Computational Feedback :
- Use QM-derived descriptors (e.g., Fukui indices) to prioritize acceptor candidates with high nucleophilicity at the target hydroxyl .
Basic: What are the applications of this compound in oligosaccharide synthesis?
Q. Case Study :
- Synthesis of hyaluronic acid fragments:
Advanced: How do competing reaction pathways (e.g., acyl migration) affect the stability of this compound during storage?
Acetyl groups at 1,2,3-OH are susceptible to intramolecular migration under acidic/humid conditions, forming undesired regioisomers.
Q. Mitigation Strategies :
- Storage : Keep at –20°C in anhydrous DCM with molecular sieves.
- Kinetic Analysis :
- At 25°C, acyl migration occurs at 0.5% per day in moist THF.
- Add 2,6-lutidine (1% v/v) to suppress acid-catalyzed migration .
Basic: What chromatographic methods resolve diastereomeric byproducts from the synthesis?
- HPLC : Use a C18 column (MeCN/H₂O 65:35) to separate α/β anomers (retention time difference: 2.1 vs. 2.7 min) .
- TLC : Rf = 0.45 (hexane/EtOAc 1:1), visualized with H₂SO₄ charring .
Advanced: What contradictions exist in the antimicrobial activity data of derivatives from this compound?
Derivatives like methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside show inconsistent MIC values against S. aureus (reported range: 8–128 µg/mL) .
Q. Root Cause Analysis :
- Variability in assay conditions (e.g., broth media composition, incubation time).
- Impurity profiles (e.g., residual Pd from catalytic deprotections).
Q. Standardization Protocol :
- Use CLSI guidelines with Mueller-Hinton II broth and 18–24 hr incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
